molecular formula C21H22N2O5 B6788283 N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)spiro[1,3-benzodioxole-2,3'-pyrrolidine]-1'-carboxamide

N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)spiro[1,3-benzodioxole-2,3'-pyrrolidine]-1'-carboxamide

Cat. No.: B6788283
M. Wt: 382.4 g/mol
InChI Key: OOXNDKJZPDHXLS-UHFFFAOYSA-N
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Description

N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-carboxamide is a complex organic compound characterized by its unique spiro structure, which involves a pyrrolidine ring fused to a benzodioxole moiety

Properties

IUPAC Name

N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)spiro[1,3-benzodioxole-2,3'-pyrrolidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-3-20(2)25-17-9-8-14(12-18(17)26-20)22-19(24)23-11-10-21(13-23)27-15-6-4-5-7-16(15)28-21/h4-9,12H,3,10-11,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXNDKJZPDHXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OC2=C(O1)C=C(C=C2)NC(=O)N3CCC4(C3)OC5=CC=CC=C5O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the spiro linkage with the pyrrolidine ring. The final step involves the introduction of the carboxamide group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1,3-benzodioxol-5-yl)spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-carboxamide
  • N-(2-ethyl-1,3-benzodioxol-5-yl)spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-carboxamide

Uniqueness

N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-carboxamide is unique due to the presence of both ethyl and methyl groups on the benzodioxole moiety, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

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